molecular formula C19H19ClFN3OS B14931609 3-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole

3-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazole

Cat. No.: B14931609
M. Wt: 391.9 g/mol
InChI Key: VJDNNWLLNNUINK-UHFFFAOYSA-N
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Description

2-CHLORO-4-FLUOROPHENYL (1-{4-METHYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL) ETHER is a complex organic compound that features a combination of chloro, fluoro, and triazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-4-FLUOROPHENYL (1-{4-METHYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL) ETHER typically involves multiple steps, including the formation of the triazole ring and the introduction of chloro and fluoro substituents. Common synthetic routes may involve:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate alkylating agents.

    Introduction of Chloro and Fluoro Groups: These can be introduced via halogenation reactions using reagents such as chlorine and fluorine sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-4-FLUOROPHENYL (1-{4-METHYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL) ETHER can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as sodium hydroxide or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce alkyl or aryl groups.

Scientific Research Applications

2-CHLORO-4-FLUOROPHENYL (1-{4-METHYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL) ETHER has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-CHLORO-4-FLUOROPHENYL (1-{4-METHYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL) ETHER involves its interaction with specific molecular targets and pathways. The triazole ring and halogen substituents play a crucial role in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-fluoroanisole: Shares the chloro and fluoro substituents but lacks the triazole ring.

    4-Chlorophenol: Contains a chloro group but differs in its overall structure and properties.

Uniqueness

The uniqueness of 2-CHLORO-4-FLUOROPHENYL (1-{4-METHYL-5-[(3-METHYLBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}ETHYL) ETHER lies in its combination of functional groups, which confer specific chemical and biological properties not found in simpler analogs. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C19H19ClFN3OS

Molecular Weight

391.9 g/mol

IUPAC Name

3-[1-(2-chloro-4-fluorophenoxy)ethyl]-4-methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole

InChI

InChI=1S/C19H19ClFN3OS/c1-12-5-4-6-14(9-12)11-26-19-23-22-18(24(19)3)13(2)25-17-8-7-15(21)10-16(17)20/h4-10,13H,11H2,1-3H3

InChI Key

VJDNNWLLNNUINK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2C)C(C)OC3=C(C=C(C=C3)F)Cl

Origin of Product

United States

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